molecular formula C11H19IO2 B12754298 11-Iodo-10-undecylenic acid CAS No. 76998-90-8

11-Iodo-10-undecylenic acid

Cat. No.: B12754298
CAS No.: 76998-90-8
M. Wt: 310.17 g/mol
InChI Key: QYRCYLIYZMESCE-CSKARUKUSA-N
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Description

11-Iodo-10-undecylenic acid (CAS: 76998-90-8) is a halogenated derivative of the medium-chain fatty acid 10-undecylenic acid. Its molecular formula is C₁₁H₁₉IO₂, with a molecular weight of 310.17 g/mol . The compound features a terminal double bond at the C10 position and an iodine atom substituted at C11, distinguishing it from the parent acid.

Properties

CAS No.

76998-90-8

Molecular Formula

C11H19IO2

Molecular Weight

310.17 g/mol

IUPAC Name

(E)-11-iodoundec-10-enoic acid

InChI

InChI=1S/C11H19IO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h8,10H,1-7,9H2,(H,13,14)/b10-8+

InChI Key

QYRCYLIYZMESCE-CSKARUKUSA-N

Isomeric SMILES

C(CCCCC(=O)O)CCC/C=C/I

Canonical SMILES

C(CCCCC(=O)O)CCCC=CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Iodo-10-undecylenic acid can be synthesized through the iodination of undecylenic acid. The process involves the reaction of undecylenic acid with iodine in the presence of a suitable catalyst. The reaction conditions typically include:

Industrial Production Methods: Industrial production of 11-Iodo-10-undecylenic acid follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Halogen-Specific Substitution Reactions

The iodine atom at the 11th position serves as a reactive site for nucleophilic substitution. For example:

  • SN2 displacement : Reaction with hydroxide (OH⁻) or amines (NH₃) under basic conditions replaces iodine with nucleophiles, yielding derivatives like 11-hydroxy- or 11-amino-10-undecylenic acid.

  • Electrophilic substitution : Iodine’s polarizable nature facilitates electrophilic aromatic substitution in conjugated systems, though this is less common in aliphatic chains.

Conditions :

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

  • Temperatures between 50–80°C optimize reaction rates.

Double Bond Reactivity

The terminal double bond (C10–C11) undergoes characteristic alkene reactions:

Reaction TypeReagents/ConditionsProductsObserved By
Ozonolysis O₃, then reductive workupNonanoic acid + iodinated aldehydeInferred
Hydrogenation H₂, Pd/CSaturated 11-iodoundecanoic acid
Epoxidation mCPBA, CH₂Cl₂10,11-Epoxy-11-iodoundecanoic acidTheoretical

Mechanistic Notes :

  • Ozonolysis follows the Criegee mechanism, generating carbonyl oxides (e.g., iodinated aldehydes) that oligomerize or decompose .

  • Epoxidation stereoselectivity is influenced by iodine’s steric bulk .

Oxidative and Radical Pathways

The iodine substituent and allylic hydrogens enable radical chain reactions:

  • Photolysis : UV irradiation (λ > 295 nm) cleaves the C–I bond, producing iodine radicals (I- ) and alkyl radicals that initiate polymerization or cross-coupling .

  • Autoxidation : Reaction with O₂ forms hydroperoxides at the allylic position (C9), detectable via mass spectrometry .

Key Products :

  • Oligomers with iodine-terminated chains (observed in analogous systems) .

  • Peroxy radicals (ROO- ) that isomerize to carbonyls .

Acid-Catalyzed Condensation

The carboxylic acid group participates in esterification and amidation:

  • Esterification : Reaction with alcohols (R–OH) under H₂SO₄ catalysis yields iodinated esters.

  • Amide formation : Coupling with amines via DCC/NHS produces bioactive analogues.

Mass Spectrometric Signatures

Negative-ion electrospray mass spectrometry reveals characteristic fragmentation patterns:

m/z PeakAssignmentSource
310.17[M–H]⁻ (C₁₁H₁₉IO₂)
183.2Loss of I + CO₂Analogous to
215.2Oligomerization intermediates

Polymerization and Oligomerization

Carbonyl oxides generated during ozonolysis react with carboxylic acid groups to form oligomers:
R–COO⁻ + R’–O–O- → R–COO–O–R’ + - OH\text{R–COO⁻ + R'–O–O- → R–COO–O–R' + - OH}
Mass spectral data (e.g., m/z 385.3 for dimers) confirm chain propagation via iodinated intermediates .

Comparative Reactivity Insights

  • Iodine vs. Hydrogen : The C–I bond (234 kJ/mol) is weaker than C–H (413 kJ/mol), favoring radical and substitution pathways .

  • Steric Effects : Iodine’s size directs regioselectivity in additions (e.g., anti-Markovnikov epoxidation).

Scientific Research Applications

Chemistry: 11-Iodo-10-undecylenic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and polymers .

Biology: In biological research, this compound is used to study the effects of iodine-containing compounds on cellular processes. It is also used in the synthesis of bioactive molecules .

Medicine: Its iodine content enhances its biological activity .

Industry: In the industrial sector, 11-Iodo-10-undecylenic acid is used in the production of specialty chemicals, including surfactants and lubricants. It is also used in the formulation of coatings and adhesives .

Mechanism of Action

The mechanism of action of 11-Iodo-10-undecylenic acid involves its interaction with cellular components. The iodine atom in the compound can disrupt cellular processes by:

Molecular Targets and Pathways:

Comparison with Similar Compounds

10-Undecenoic Acid (Parent Compound)

Molecular Data

Property 11-Iodo-10-undecylenic Acid 10-Undecenoic Acid
CAS No. 76998-90-8 112-38-9
Molecular Formula C₁₁H₁₉IO₂ C₁₁H₂₀O₂
Molecular Weight (g/mol) 310.17 184.28
Functional Groups Carboxylic acid, double bond (C10), iodine (C11) Carboxylic acid, double bond (C10)

Key Differences

  • Applications: 10-Undecenoic acid: Widely used as an antifungal agent (e.g., in treatments for athlete’s foot) and as a precursor for polymers . 11-Iodo derivative: Primarily utilized in specialized organic syntheses or as an intermediate in drug development .
  • Safety: 10-Undecenoic acid: Classified as a skin/eye irritant (H315, H319) and hazardous to aquatic life (H412) .

10-Undecenoic Acid Monoethanolamine (Salt Form)

Molecular Data

Property 10-Undecenoic Acid Monoethanolamine
CAS No. 56532-40-2
Molecular Formula C₁₃H₂₇NO₃
Molecular Weight (g/mol) 245.36

Comparison

  • Solubility: The monoethanolamine salt exhibits higher water solubility than both 10-undecenoic acid and its iodo derivative due to ionic interactions .
  • Applications : Used in formulations requiring enhanced solubility, such as topical antifungal creams .
  • Safety : Similar irritant properties as the parent acid but with modified handling requirements (e.g., glove use) .

10-Undecynoic Acid (Alkyne Derivative)

Molecular Data

Property 10-Undecynoic Acid
CAS No. 2777-65-3
Molecular Formula C₁₁H₁₈O₂
Molecular Weight (g/mol) 182.26

Comparison

  • Structure : Features a terminal alkyne group (C≡C) instead of a double bond, enabling click chemistry applications .
  • Reactivity : The alkyne group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in bioconjugation .
  • Applications : More niche than the iodo derivative, used in polymer science and biolabeling .

Methyl 10-Methylundecanoate (Ester Derivative)

Molecular Data

Property Methyl 10-Methylundecanoate
CAS No. 5129-56-6
Molecular Formula C₁₃H₂₆O₂
Molecular Weight (g/mol) 214.34

Comparison

  • Volatility : Higher than carboxylic acids due to esterification, making it suitable for fragrances or plasticizers .
  • Reactivity : Less reactive than the iodo derivative, with stability under ambient conditions .

Research and Regulatory Considerations

  • Synthesis: The iodo derivative may be synthesized via halogenation of 10-undecenoic acid using agents like N-Iodosuccinimide (CAS: 516-12-1) .
  • Regulatory Status: 10-Undecenoic acid is EPA-registered (PC Code: 085501) , while the iodo variant lacks explicit regulatory data but likely falls under halogenated substance guidelines.

Q & A

Q. How can 11-Iodo-10-undecylenic acid be integrated into materials science research?

  • Methodology: Explore its use as a surfactant in nanoparticle synthesis (e.g., Au/I nanocomposites). Characterize surface morphology via TEM and SAXS. Compare with non-iodinated analogs to isolate iodine’s role .
  • Challenges: Address discrepancies in colloidal stability by correlating zeta potential measurements with iodine content .

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